

An In-depth Technical Guide to 5-Bromo-3-fluoropicolinic Acid

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Compound of Interest

Compound Name: 5-Bromo-3-fluoropyridine-2-carboxylic acid

Cat. No.: B1287185

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This technical guide provides comprehensive information on 5-Bromo-3-fluoropicolinic acid for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis, applications, and relevant biological pathways.

Core Chemical Information

5-Bromo-3-fluoropicolinic acid, with the CAS number 669066-91-5, is a halogenated pyridinecarboxylic acid derivative.^{[1][2][3]} It serves as a crucial building block in the synthesis of various pharmaceutical compounds.^{[4][5]}

Table 1: Physicochemical Properties of 5-Bromo-3-fluoropicolinic Acid

Property	Value	Source
Molecular Formula	C ₆ H ₃ BrFNO ₂	[2][3]
Molecular Weight	220.00 g/mol	[3][6]
Melting Point	175-180 °C	[1][2]
Boiling Point (Predicted)	290.5 ± 40.0 °C at 760 mmHg	[1][2]
Density (Predicted)	1.903 ± 0.06 g/cm ³	[2]
pKa (Predicted)	2.48 ± 0.10	[2]
Appearance	Solid	[1]
Color	Pale yellow	[2]
Storage Temperature	Room Temperature, Sealed in dry, Keep in dark place	[2]

Table 2: Spectroscopic Data for 5-Bromo-3-fluoropicolinic Acid

Spectrum Type	Data	Source
¹ H NMR (400 MHz, d ₆ -DMSO)	δ 13.76 (s, 1H), 8.64 (s, 1H), 8.33-8.36 (dd, 1H)	[2]
¹⁹ F NMR (300 MHz, d ₆ -DMSO)	δ -113.70 (d, 1F)	[2]

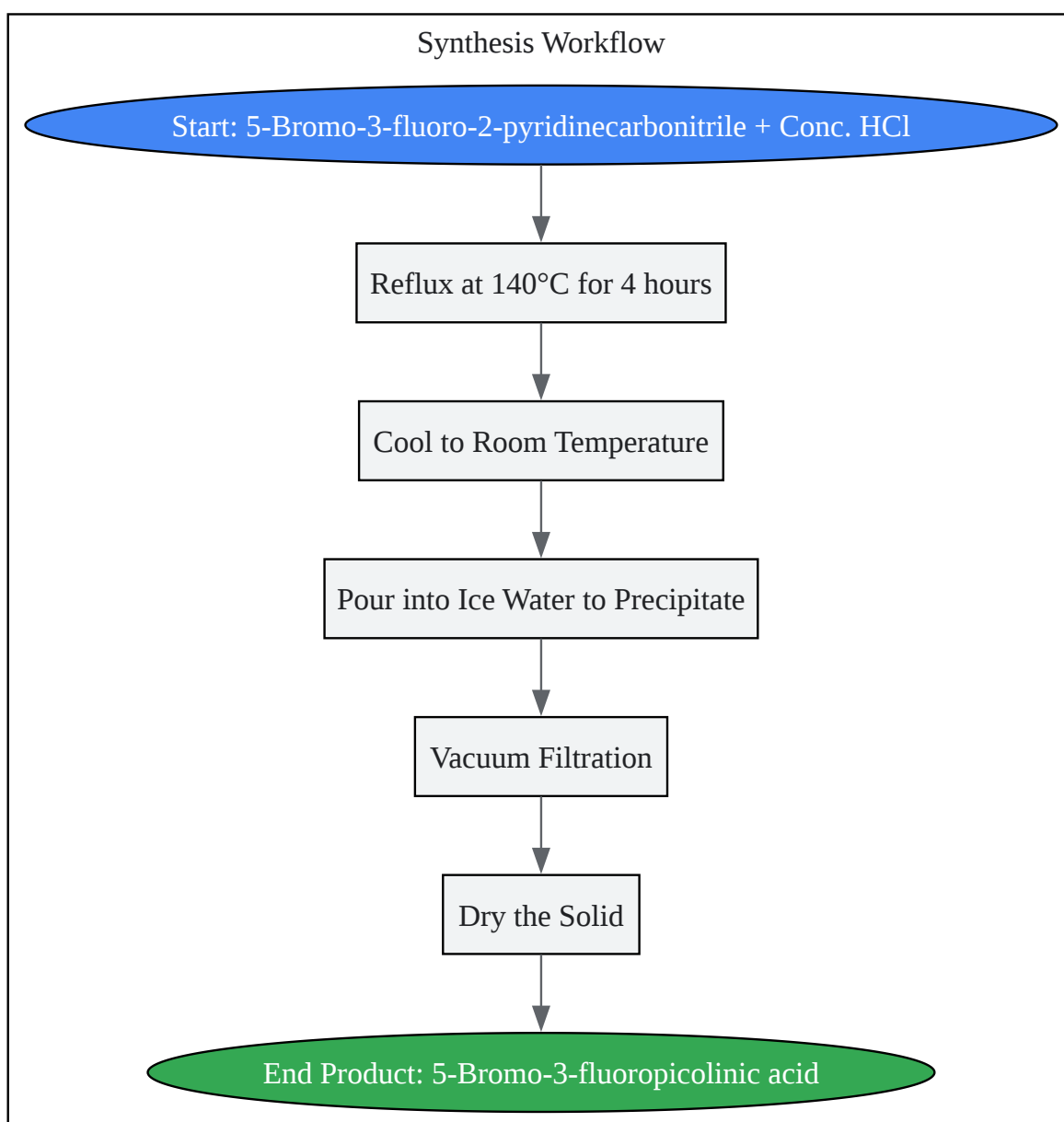
Synthesis Protocol

5-Bromo-3-fluoropicolinic acid is synthesized from 5-bromo-3-fluoro-2-pyridinecarbonitrile.[2]

Experimental Protocol: Synthesis of 5-Bromo-3-fluoropicolinic acid[2]

- **Reaction Setup:** A mixture of 5-bromo-3-fluoro-2-pyridinecarbonitrile (21.0 g, 100 mmol) and concentrated hydrochloric acid (200 mL) is prepared.
- **Reflux:** The reaction mixture is heated to reflux at 140 °C for 4 hours.

- Cooling and Precipitation: Upon completion, the mixture is cooled to room temperature and then poured into ice water.
- Isolation: The resulting precipitate is collected by vacuum filtration.
- Drying: The collected solid is dried to yield **5-bromo-3-fluoropyridine-2-carboxylic acid** (18.3 g).



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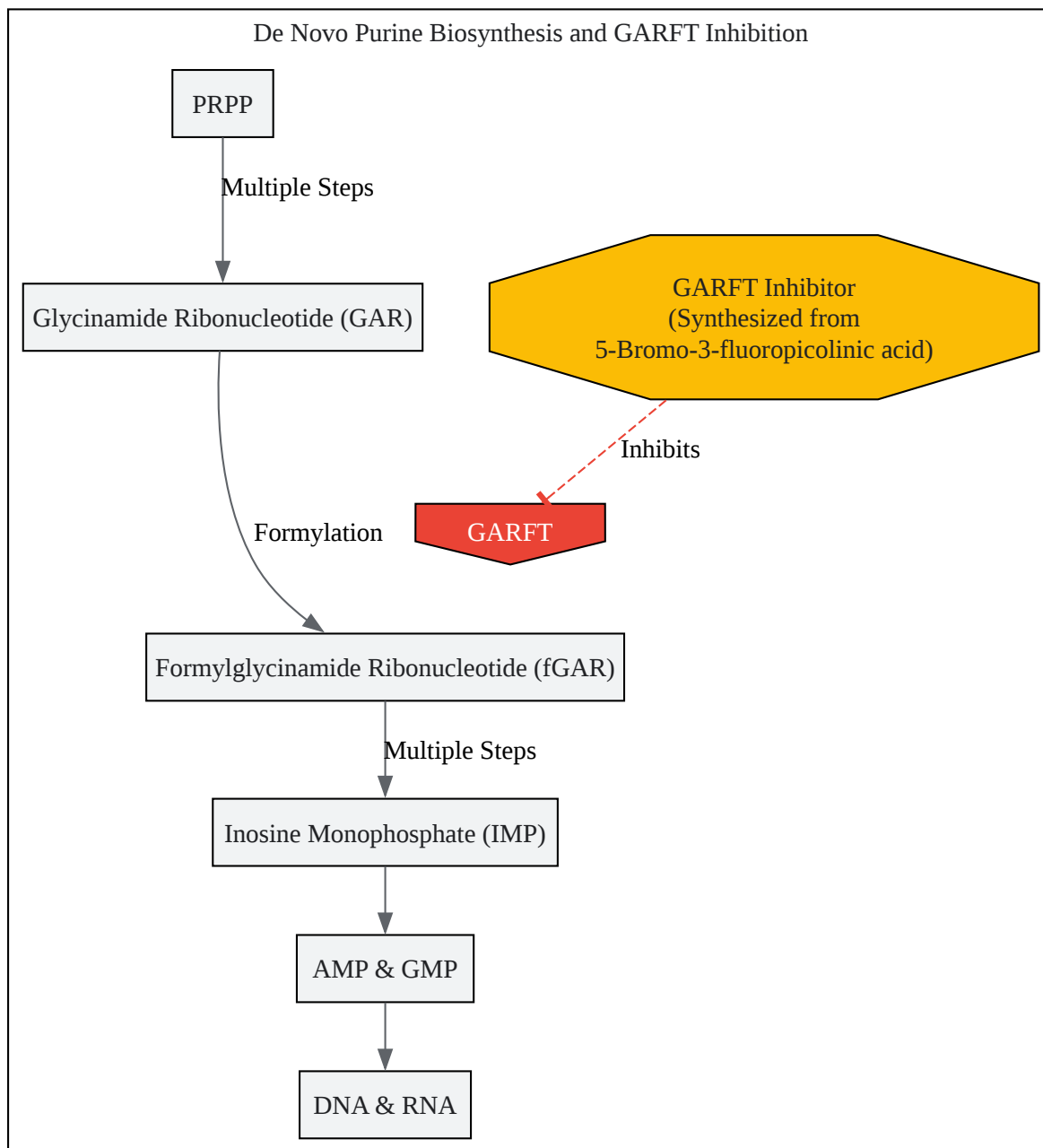
Synthesis workflow for 5-Bromo-3-fluoropicolinic acid.

Applications in Drug Development

5-Bromo-3-fluoropicolinic acid is a key intermediate in the synthesis of bioactive molecules, notably inhibitors of glycinamide ribonucleotide formyltransferase (GARFT) and allosteric modulators of the adenosine A₂A receptor.^[4]^[5]

Role in GARFT Inhibition

GARFT is an enzyme involved in the de novo purine biosynthesis pathway, which is crucial for the synthesis of precursors for DNA and RNA.^[6] Inhibitors of GARFT can disrupt this pathway, making it a target for anti-cancer drugs.^[6] 5-Bromo-3-fluoropicolinic acid can be utilized in the synthesis of GARFT inhibitors.^[4]



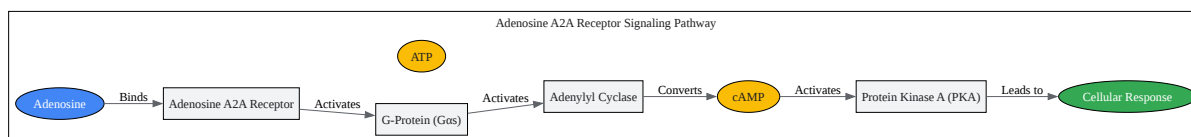
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Role of GARFT in purine biosynthesis and its inhibition.

Role in Adenosine A₂A Receptor Modulation

The adenosine A₂A receptor is a G-protein coupled receptor that plays a role in various physiological processes, including inflammation and neurotransmission.[1] Modulators of this receptor are being investigated for conditions like insomnia.[5] 5-Bromo-3-fluoropicolinic acid is used to synthesize allosteric modulators for these receptors.[5]

The activation of the adenosine A₂A receptor by its endogenous ligand, adenosine, triggers a signaling cascade. This involves the Gs alpha subunit (G_s) of the G-protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then converts ATP into cyclic AMP (cAMP). The increased levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.



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